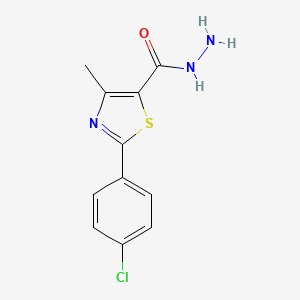

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide

Overview

Description

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using α-haloketones under basic conditions to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitro group (if present) on the phenyl ring can be achieved using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays.

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Anticancer Activity

The anticancer potential of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide has been explored in various studies. For example, it has shown promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and other types of cancer cells.

| Activity Type | Cell Line | IC50 Value | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Study on Antimicrobial Activity

A recent study assessed the efficacy of this compound against various bacterial strains. The findings indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli with MIC values indicating potential for development as an antimicrobial agent.

Anticancer Activity Evaluation

In another study focused on anticancer properties, the compound was tested on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1,3-thiazole-5-carbohydrazide: Lacks the methyl group on the thiazole ring.

4-Methyl-1,3-thiazole-5-carbohydrazide: Lacks the chlorophenyl group.

2-Phenyl-4-methyl-1,3-thiazole-5-carbohydrazide: Lacks the chlorine atom on the phenyl ring.

Uniqueness: 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide is unique due to the presence of both the chlorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications.

Biological Activity

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C11H10ClN3OS

- Molecular Weight : 267.73 g/mol

- Melting Point : 234-236 °C

- Density : 1.386 g/cm³ (predicted)

- pKa : 11.09 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

In Vitro Cytotoxicity

- The compound was tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated a range of IC50 values, demonstrating significant cytotoxic activity.

- Table 1 summarizes the IC50 values of selected thiazole derivatives:

(Note: Specific IC50 values for the compound need to be filled based on experimental data)Compound Cell Line IC50 (µg/mL) This compound MCF-7 X.X This compound HepG2 X.X Reference Drug (5-Fluorouracil) MCF-7 6.80 Reference Drug (5-Fluorouracil) HepG2 8.40 -

Mechanism of Action

- The anticancer activity is attributed to the induction of apoptosis in cancer cells. Studies have shown an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, leading to programmed cell death.

- Flow cytometric analysis revealed that treatment with this compound causes cell cycle arrest at the S and G2/M phases.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazole ring significantly influences biological activity:

- The chlorophenyl group at position 4 enhances lipophilicity and cytotoxicity.

- Modifications in the hydrazide moiety can lead to varied biological responses, emphasizing the importance of structural modifications for optimizing therapeutic efficacy.

Case Studies

-

Study on Thiazole Derivatives

- A study synthesized several thiazole derivatives and evaluated their anticancer properties. Among them, compounds with electron-donating groups exhibited higher activity against MCF-7 and HepG2 cells.

- Notably, derivatives with a methyl group at position 4 of the phenyl ring showed enhanced cytotoxicity compared to those without this substitution.

-

In Vivo Studies

- In vivo studies using tumor-bearing mouse models demonstrated that certain thiazole derivatives selectively target tumor cells, indicating potential for therapeutic applications.

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-9(10(16)15-13)17-11(14-6)7-2-4-8(12)5-3-7/h2-5H,13H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWSDBKJEBXZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328098 | |

| Record name | 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685541-32-6 | |

| Record name | 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.